molecular formula C20H24ClN3O3S B2552564 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide CAS No. 897613-12-6

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide

Cat. No. B2552564
CAS RN: 897613-12-6
M. Wt: 421.94
InChI Key: HUYAQZKZDOGQLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide involves multiple steps, starting with the preparation of key intermediates. For instance, the synthesis of a related sigma receptor ligand, N1-3-[18F]Fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine, is achieved by fluoride displacement on a bismethanesulfonate salt of the propyl methanesulfonyloxy precursor, followed by purification through BONDELUT-SI and HPLC, resulting in high radiochemical and chemical purity . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which is then converted into subsequent intermediates and finally reacted with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a piperazine ring, which is a common feature in ligands that target neurotransmitter receptors. The piperazine ring is often linked to various substituents that can significantly alter the compound's affinity and selectivity for different receptors. For example, modifications on the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring in derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been shown to decrease dopamine D(4) receptor affinity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, where a leaving group is displaced by a nucleophile. In the case of the sigma receptor ligand, a fluoride ion displaces a methanesulfonate group . For the N-substituted derivatives, the reaction involves the displacement of a bromine atom by a thiol group in the presence of a weak base .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the piperazine ring and the phenylsulfonyl group suggests that these compounds are likely to have moderate polarity, which can affect their solubility and interaction with biological targets. The spectral data, including 1H-NMR, IR, and mass spectrometry, are used to elucidate the structures of the synthesized compounds and confirm their identities . The biological activity, such as the anti-bacterial study mentioned for the N-substituted derivatives, indicates that these compounds can exhibit moderate to significant activity against Gram-negative and Gram-positive bacteria .

Scientific Research Applications

Antibacterial Activity

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related structurally to N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide, demonstrated moderate antibacterial activity. These compounds, particularly those bearing a 2-methylphenyl group, showed significant growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The study highlights the potential of these compounds as antibacterial agents, with specific analogs showing enhanced activity against Gram-negative bacteria (Iqbal et al., 2017).

Anticancer Activity

Another area of research involves the development of adenosine A2B receptor antagonists derived from 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, showcasing the structural relevance to this compound. These compounds have demonstrated subnanomolar affinity and high selectivity, with potential implications in cancer treatment through their antagonistic activities (Borrmann et al., 2009).

Enzyme Inhibition

Research on carbazole derivatives, structurally related to this compound, has demonstrated significant enzyme inhibition potential. These compounds were evaluated for their antibacterial, antifungal, and anticancer activities, suggesting their multifaceted pharmacological applications. Specific derivatives showed noteworthy activity against the Human Breast Cancer Cell Line MCF7, indicating their potential in cancer therapy (Sharma et al., 2014).

properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c21-18-7-4-8-19(16-18)23-10-12-24(13-11-23)28(26,27)14-9-22-20(25)15-17-5-2-1-3-6-17/h1-8,16H,9-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYAQZKZDOGQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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